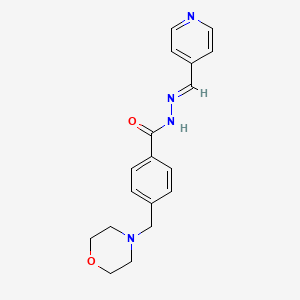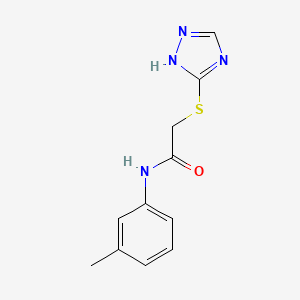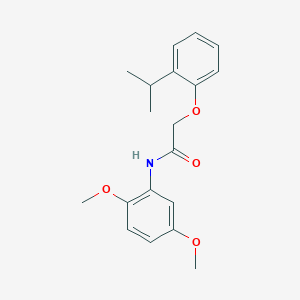![molecular formula C21H24N6O B5537776 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound falls within the class of pyrazolo[3,4-d]pyrimidines, noted for their significant biological activities and potential pharmaceutical applications. The specific structure of this compound suggests a complex synthesis route and a multifaceted set of properties and reactions based on its functional groups and molecular architecture.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multiple steps, starting from basic heterocyclic amines and proceeding through various cyclization, substitution, and functionalization reactions. The process may involve the use of dimethylformamide-dimethylacetal, hydrazine hydrate, and specific reagents like tetramethoxypropane or aryl-substituted malondialdehydes to introduce the desired functional groups at specific positions on the core structure (Chern et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings, heteroatoms (N, O), and substituents that influence the overall geometry, electronic distribution, and intermolecular interactions. The crystal and molecular structure studies often reveal significant details about the conformation and stability of these molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical behavior of pyrazolo[3,4-d]pyrimidines is influenced by their functional groups, which can participate in various organic reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions can be utilized to further modify the core structure and introduce new pharmacophores or enhance specific properties (Abdel-Aziz et al., 2008).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are crucial for the practical applications of these compounds. These properties are significantly affected by the molecular structure, particularly by the nature and position of substituents on the aromatic rings and the heterocyclic core.
Chemical Properties Analysis
Pyrazolo[3,4-d]pyrimidines exhibit a range of chemical properties, including acidic and basic behavior due to the presence of heteroatoms, reactivity towards various organic reagents, and the ability to form complexes with metals. These properties are essential for understanding the compound's reactivity, stability, and potential as a ligand in coordination chemistry.
For more in-depth information and a broader understanding of related compounds and their properties, you may refer to the detailed studies and analyses conducted in the field (Ogurtsov & Rakitin, 2021; Bushuev et al., 2010).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Derivatives
- Synthesis of Novel Derivatives: A study by Ho and Suen (2013) focused on synthesizing novel derivatives incorporating a (thio)pyrimidine moiety. These compounds were obtained through intramolecular cyclization, revealing their potential for diverse applications in chemical synthesis (Ho & Suen, 2013).
Antiproliferative and Anticancer Properties
- In Vitro Antiproliferative Activity: Mallesha et al. (2012) synthesized derivatives with antiproliferative effects against human cancer cell lines, indicating potential applications in cancer therapy (Mallesha et al., 2012).
- Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives: Abdellatif et al. (2014) studied derivatives with significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Antibacterial Activities
- Novel Derivatives with Antimicrobial Activity: Abdel‐Aziz et al. (2008) synthesized derivatives exhibiting moderate effects against bacterial and fungal species, suggesting their use in antimicrobial treatments (Abdel‐Aziz et al., 2008).
- Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: He et al. (2020) created water-soluble derivatives with antibacterial activity, demonstrating their potential in medical applications (He et al., 2020).
Other Applications
- Sildenafil Isostere Synthesis: Su et al. (2021) synthesized derivatives with anti-phosphodiesterase-5 activity, showing potential in pharmacological applications (Su et al., 2021).
- Microwave-Assisted Synthesis: Deohate and Palaspagar (2020) utilized microwave irradiation for cyclocondensation, indicating advancements in synthesis techniques (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-4-5-18(16(2)12-15)21(28)26-10-8-25(9-11-26)19-13-20(23-14-22-19)27-7-6-17(3)24-27/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBXNUEXNIACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dimethylphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)
![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)
